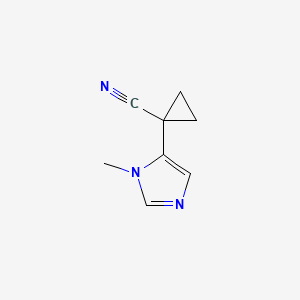

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile

Description

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1-(3-methylimidazol-4-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-11-6-10-4-7(11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |

InChI Key |

GVJUZTOHHNZPLA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation and Subsequent Functionalization

Comparative Data Table of Preparation Methods

Detailed Reaction Pathways and Mechanistic Insights

Acid-Catalyzed Conversion of Cyclopropaneacetonitrile Intermediates

- The starting material, 1-(hydroxymethyl)cyclopropaneacetonitrile, undergoes acid-catalyzed conversion to imino esters or bromoamide intermediates.

- Thiourea reacts with these intermediates to form carbamimidosulfanilamide salts.

- Subsequent alkali hydrolysis and oxidation with hydrogen peroxide yield the target cyclopropane acid derivatives.

- This sequence can be adapted for nitrile-functionalized cyclopropane derivatives, though controlling byproducts and reaction conditions is critical.

Halogenation of Imidazole Alkyl Side Chains

- Reaction of 2-(5-methyl-2-nitro-1H-imidazole-1-yl)ethanol with thionyl chloride replaces the hydroxyl with chlorine to form 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole.

- Oxidation of methyl groups and conversion to acid chlorides enable further nucleophilic substitution steps.

- This pathway is well-characterized by IR and NMR spectroscopy, confirming functional group transformations.

- Adaptation for cyclopropane side chains would require analogous halogenation and substitution strategies.

Cyclopropyl Malonoyl Peroxide-Mediated Cyclopropanation

- Cyclopropyl malonoyl peroxide decomposes under acid catalysis to generate cyclopropyl radicals or carbene equivalents.

- These intermediates add to alkenes or other unsaturated substrates to form cyclopropane rings.

- The reaction proceeds efficiently at room temperature with mild acid catalysts like p-toluenesulfonic acid or BF3·Et2O.

- The resulting cyclopropane derivatives can be further functionalized to introduce nitrile and imidazole groups.

Summary and Recommendations

- The synthesis of 1-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile can be approached via cyclopropane ring formation followed by nitrile introduction and imidazole functionalization.

- Acid-catalyzed transformations of cyclopropaneacetonitrile intermediates provide a classical route but suffer from low yields and operational complexity.

- Halogenation and nucleophilic substitution strategies on imidazole alkyl side chains offer high yields and clear characterization but require adaptation for cyclopropane substituents.

- Cyclopropyl malonoyl peroxide-mediated cyclopropanation represents a modern, efficient, and mild method to access cyclopropane intermediates suitable for further functionalization.

- Optimization of reaction conditions, including solvent choice, catalyst loading, and temperature, is essential to maximize yield and purity.

- Further research into direct coupling methods of cyclopropane carbonitriles with methyl-imidazole rings could streamline synthesis.

Chemical Reactions Analysis

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce various cyclopropane derivatives.

Scientific Research Applications

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of the target compound with two related analogs:

Key Observations:

- Cyclopropane vs. However, the indole’s aromaticity in Analog 1 facilitates π-stacking interactions critical for enzyme binding .

- Nitrile Positioning : In the target compound, the nitrile is directly attached to the cyclopropane, whereas in Analog 1, it is part of an indole ring. This difference may alter electronic effects (e.g., dipole moments) and hydrogen-bonding capacity.

- Functional Group Effects : Analog 2’s nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the methyl group in the target compound. This makes Analog 2 more suited for redox-active biological targets .

Physicochemical Properties

- Solubility : Analog 1’s hydrogen-bonding network may improve aqueous solubility compared to the target compound’s strained cyclopropane, which could hinder packing efficiency.

- Stability : The cyclopropane’s strain might increase susceptibility to ring-opening reactions, whereas Analog 1’s indole core is more thermally stable.

Biological Activity

1-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile (CAS Number: 1378573-91-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 147.18 g/mol

- Structure : The imidazole ring contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its activity is primarily attributed to its interaction with specific biological targets.

The compound's biological activity can be summarized as follows:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, which is critical in cancer treatment. For instance, studies have reported that related compounds with imidazole moieties can inhibit protein farnesyl transferase, an important target in cancer therapy .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth in xenograft models. The structure-activity relationship (SAR) analyses indicate that modifications to the imidazole ring can enhance potency against various cancer cell lines .

- Antimicrobial Properties : There are indications that similar compounds have exhibited antimicrobial activity, suggesting a possible application in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Potency

A study focused on indazole-containing derivatives, including those similar to this compound, demonstrated significant inhibitory effects on cancer cell proliferation. The most potent derivatives had IC₅₀ values ranging from 2.9 nM to 77.4 nM against various cancer cell lines, indicating strong anticancer potential .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors revealed that compounds with imidazole scaffolds showed effective inhibition of FGFR1 (Fibroblast Growth Factor Receptor 1), with IC₅₀ values as low as 15 nM for some derivatives. This suggests that the compound may share similar inhibitory mechanisms .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 1-(1-Methyl-1H-imidazol-5-yl)cyclopropane-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropanation reactions. For example, analogous imidazole derivatives are synthesized via NaH-mediated alkylation in anhydrous DMF at 0°C, followed by purification via column chromatography (1% MeOH/Et₃N/CH₂Cl₂) . Optimizing pH, temperature, and solvent polarity (e.g., DMF vs. THF) minimizes side reactions like hydrolysis of the nitrile group. Yield improvements (>80%) are achieved by controlling stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR). Single-crystal X-ray diffraction (SCXRD) resolves the cyclopropane ring geometry and imidazole substitution pattern, with bond angles and torsional parameters reported in CIF files . For example, SCXRD data for related compounds show imidazole N–C–C angles of ~108°, consistent with sp³ hybridization .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or moisture-induced degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation via HPLC analysis. The nitrile group is particularly sensitive to hydrolysis in acidic conditions, necessitating pH-neutral buffers during biological assays .

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopropane moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring introduces strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions. Density Functional Theory (DFT) calculations predict electron-withdrawing effects from the nitrile group, polarizing the cyclopropane C–C bonds. Experimental data show Pd-catalyzed Suzuki couplings proceed with 60–70% yield when using electron-deficient aryl boronic acids, while steric hindrance from the methylimidazole group reduces reactivity with bulky substrates .

Q. What mechanistic insights explain its interactions with biological targets, such as enzyme inhibition?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) suggest the compound binds to enzyme active sites via H-bonding (nitrile to backbone NH) and π-π stacking (imidazole to aromatic residues). For example, in Trypanosoma brucei assays, IC₅₀ values of ~5 µM correlate with competitive inhibition of trypanothione reductase, validated via Lineweaver-Burk plots . Structural analogs with longer alkyl chains (e.g., ethyl vs. methyl) show reduced potency due to steric clashes .

Q. How can contradictory spectral data from different studies be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.2–7.5 ppm for imidazole protons) arise from solvent effects (DMSO-d₆ vs. CDCl₃) or pH variations. Standardizing conditions (e.g., 298 K, 400 MHz) and referencing to TMS (δ 0 ppm) improves reproducibility. Cross-validation with High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 202.0984) .

Key Research Challenges

- Stereochemical Control : The cyclopropane ring’s rigidity complicates enantioselective synthesis. Chiral HPLC (e.g., Chiralpak IA) separates diastereomers with >90% ee, but scale-up remains inefficient .

- Biological Assay Optimization : Solubility in aqueous buffers (<0.1 mg/mL) limits in vitro testing. Co-solvents (e.g., DMSO ≤1%) or liposomal encapsulation improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.